molecular formula C20H18ClN5O5S B2560524 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898421-99-3

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No. B2560524
M. Wt: 475.9
InChI Key: VXAHMSURAJDYIJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C21H18ClN5O4 and a molecular weight of 439.8612.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. It’s recommended to consult specialized chemical databases or literature for detailed synthesis procedures.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H18ClN5O4. However, the specific structural details like bond lengths and angles, the spatial arrangement of atoms, or the 3D structure are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Detailed information about its reactivity, stability, or involved chemical reactions might be found in specialized chemical literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can typically be found in chemical databases or safety data sheets.


Scientific Research Applications

Reaction Mechanisms and Synthesis

  • The synthesis and reaction mechanisms involving nitrobenzenesulfochlorination of β-aminopropioamidoximes, including those functionalized with six-membered N-heterocycles like morpholine, have been explored. These reactions lead to the production of spiropyrazolinium ortho- or para-nitrobenzenesulfonates under varying conditions, demonstrating the compound's utility in synthesizing complex heterocyclic structures with potential antidiabetic activity (Kayukova et al., 2022).

Anticancer and Antimicrobial Applications

  • Research on sulfonamide derivatives, including those related to the specified compound, indicates their significance in inducing apoptosis in cancer cells via mechanisms involving p38/ERK phosphorylation. This suggests a potential for the development of novel anticancer agents (Cumaoğlu et al., 2015).
  • The antimicrobial properties of related sulfonamides and their potential application in treating microbial infections have also been documented. This underscores the versatility of such compounds in therapeutic settings (Patel et al., 2011).

Inhibitory Effects and Molecular Docking Studies

  • Certain sulfonamide compounds exhibit significant inhibitory effects on human carbonic anhydrases, which are crucial for various physiological processes. The structural features of these sulfonamides, including the presence of a morpholinopyridazinyl phenyl group, play a crucial role in their binding and inhibition profiles, suggesting their potential in designing inhibitors for therapeutic applications (Sapegin et al., 2018).

Computational and Spectroscopic Analyses

  • Computational and spectroscopic analyses of new sulfonamide molecules have provided insights into their structural and electronic properties, further facilitating the exploration of their biological activities and potential drug development applications (Murthy et al., 2018).

Safety And Hazards

The safety and hazard information for this compound is not available in the search results. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) provided by the manufacturer.


Future Directions

The future directions or potential applications for this compound are not specified in the search results. The potential uses of a compound often depend on its physical and chemical properties, biological activity, and the field of study it is used in.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed and specific information, consulting specialized chemical databases, literature, or experts in the field is recommended.


properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5S/c21-17-5-4-16(26(27)28)13-19(17)32(29,30)24-15-3-1-2-14(12-15)18-6-7-20(23-22-18)25-8-10-31-11-9-25/h1-7,12-13,24H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAHMSURAJDYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

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